(3-Methoxypropyl)(nonan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxypropyl)(nonan-2-yl)amine is an organic compound with the molecular formula C13H29NO. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is used primarily in research and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypropyl)(nonan-2-yl)amine typically involves the reaction of 3-methoxypropylamine with nonan-2-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amine bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under high pressure and temperature to increase yield. The process is optimized to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methoxypropyl)(nonan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Wissenschaftliche Forschungsanwendungen
(3-Methoxypropyl)(nonan-2-yl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Methoxypropyl)(nonan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve binding to active sites on proteins and altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxypropylamine: A simpler amine with similar chemical properties.
2-Methoxyethylamine: Another amine with a methoxy group, but with different chain length and properties.
Hexylamine: An amine with a longer carbon chain, used in different applications.
Uniqueness
(3-Methoxypropyl)(nonan-2-yl)amine is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its combination of a methoxy group and a nonan-2-yl chain makes it particularly useful in certain synthetic and industrial applications .
Eigenschaften
Molekularformel |
C13H29NO |
---|---|
Molekulargewicht |
215.38 g/mol |
IUPAC-Name |
N-(3-methoxypropyl)nonan-2-amine |
InChI |
InChI=1S/C13H29NO/c1-4-5-6-7-8-10-13(2)14-11-9-12-15-3/h13-14H,4-12H2,1-3H3 |
InChI-Schlüssel |
VSKLEDBALYOEHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C)NCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.